(R)-1-Cyclohexyl-3-methylpiperazine chemical properties
(R)-1-Cyclohexyl-3-methylpiperazine chemical properties
An In-depth Technical Guide to (R)-1-Cyclohexyl-3-methylpiperazine: Chemical Properties, Synthesis, and Applications in Drug Discovery
Introduction
(R)-1-Cyclohexyl-3-methylpiperazine is a chiral substituted piperazine that holds significant interest for researchers in medicinal chemistry and drug development. Its molecular architecture, featuring a piperazine core, a stereocenter at the 3-position, and a bulky N-cyclohexyl substituent, makes it a valuable scaffold for creating novel therapeutic agents. The piperazine heterocycle is a well-established "privileged scaffold" in pharmacology, appearing in numerous FDA-approved drugs due to its favorable pharmacokinetic properties and its ability to interact with a wide range of biological targets.[1] The introduction of a chiral methyl group and a cyclohexyl moiety allows for fine-tuning of steric and electronic properties, which can profoundly influence receptor binding affinity, selectivity, and metabolic stability. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this specific enantiomer, tailored for professionals in the pharmaceutical sciences.
Core Chemical and Physical Properties
Precise experimental data for (R)-1-Cyclohexyl-3-methylpiperazine is not widely published. The properties listed below are a combination of predicted data for the target molecule and experimental data for the closely related achiral compound, 1-cyclohexylpiperazine, to provide a reliable reference point for laboratory work.
| Property | Value | Source |
| IUPAC Name | (3R)-1-Cyclohexyl-3-methylpiperazine | N/A |
| Synonyms | Piperazine, 1-cyclohexyl-3-methyl-, (3R)- | [2] |
| CAS Number | 182141-99-7 | [2] |
| Molecular Formula | C₁₁H₂₂N₂ | [2] |
| Molecular Weight | 182.31 g/mol | [2] |
| Appearance | Solid (based on 1-cyclohexylpiperazine) | |
| Melting Point | 32-37 °C (for 1-cyclohexylpiperazine) | |
| Boiling Point | 256.3 ± 8.0 °C (Predicted) | [2] |
| Density | 0.941 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 9.31 ± 0.40 (Predicted) | [2] |
| Storage Temperature | 2-8°C | [2] |
Synthesis and Methodologies
The asymmetric synthesis of (R)-1-Cyclohexyl-3-methylpiperazine requires a strategy that establishes the chiral center at the C3 position with high enantiomeric purity. While a direct, published protocol for this specific molecule is scarce, a robust synthetic route can be designed by combining established methods for the synthesis of chiral piperazines and subsequent N-alkylation. A plausible and efficient approach begins with a readily available chiral precursor, such as (R)-Alanine.
Proposed Synthetic Pathway
The proposed synthesis involves a multi-step sequence starting from (R)-alanine methyl ester, proceeding through a key diamine intermediate, followed by cyclization to form the chiral piperazinone, reduction, and final N-alkylation.
Caption: Proposed synthetic workflow for (R)-1-Cyclohexyl-3-methylpiperazine.
Experimental Protocol (Proposed)
Step 1: Synthesis of (R)-tert-butyl (1-amino-2-propyl)carbamate
-
Protect the amino group of (R)-Alanine methyl ester with Di-tert-butyl dicarbonate (Boc₂O).
-
Reduce the resulting ester to the corresponding amino alcohol using a strong reducing agent like Lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.
-
Convert the primary alcohol to a leaving group (e.g., mesylate) using methanesulfonyl chloride and a base like triethylamine.
-
Displace the mesylate with an azide using sodium azide (NaN₃).
-
Reduce the azide to the primary amine via catalytic hydrogenation (H₂ over Pd/C) to yield the chiral diamine intermediate.[3]
Step 2: Synthesis of (R)-1-Boc-3-methylpiperazine
-
React the chiral diamine from Step 1 with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) to form the cyclization precursor.
-
Induce intramolecular cyclization via heating to form the piperazinone ring, (R)-4-Boc-2-methylpiperazinone.
-
Reduce the amide carbonyl of the piperazinone using a reagent such as Borane-tetrahydrofuran complex (BH₃·THF) to yield (R)-1-Boc-3-methylpiperazine.[4]
Step 3: Synthesis of (R)-1-Cyclohexyl-3-methylpiperazine
-
Remove the Boc protecting group from (R)-1-Boc-3-methylpiperazine using a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent to yield (R)-3-methylpiperazine.
-
Perform a reductive amination by reacting (R)-3-methylpiperazine with cyclohexanone in the presence of a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃). This selectively alkylates the less sterically hindered secondary amine.
-
Purify the final product using column chromatography on silica gel.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be complex due to overlapping signals, particularly in the aliphatic region.
-
Cyclohexyl Protons: A series of broad multiplets between δ 1.0-2.5 ppm. The methine proton on the carbon attached to the nitrogen will likely appear as a distinct multiplet further downfield.
-
Piperazine Ring Protons: A complex set of multiplets between δ 2.0-3.5 ppm. The protons adjacent to the nitrogen atoms will be the most deshielded.
-
Methyl Protons: A doublet around δ 1.0-1.2 ppm, coupled to the adjacent methine proton on the chiral center.
-
NH Proton: A broad singlet, typically exchangeable with D₂O, likely appearing between δ 1.5-3.0 ppm, although its chemical shift can be highly variable.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide clearer resolution of the carbon framework.
-
Cyclohexyl Carbons: Signals expected in the range of δ 25-65 ppm. The carbon atom directly bonded to the nitrogen (C-N) will be the most downfield in this group.
-
Piperazine Carbons: Signals expected between δ 40-60 ppm.
-
Methyl Carbon: A distinct signal in the upfield region, typically around δ 15-20 ppm.
FT-IR Spectroscopy
Infrared spectroscopy will reveal the presence of key functional groups.
-
N-H Stretch: A moderate, somewhat broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the secondary amine.
-
C-H Stretch: Multiple sharp peaks in the 2850-3000 cm⁻¹ region, characteristic of aliphatic C-H bonds in the cyclohexyl and piperazine rings.
-
C-N Stretch: Absorptions in the fingerprint region, typically between 1000-1200 cm⁻¹.
Mass Spectrometry
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 182.
-
Fragmentation: Key fragmentation pathways would likely involve the loss of the cyclohexyl group or cleavage of the piperazine ring, leading to characteristic fragment ions. Common fragments would include ions corresponding to the cyclohexyl cation and the methylpiperazine radical cation.[5]
Reactivity, Stability, and Handling
Reactivity: The chemical reactivity of (R)-1-Cyclohexyl-3-methylpiperazine is dictated by its two nitrogen atoms. The secondary amine (NH) is a nucleophilic site and can readily undergo reactions such as:
-
N-Acylation: Reaction with acid chlorides or anhydrides to form amides.
-
N-Alkylation: Further alkylation to form a quaternary ammonium salt or a disubstituted piperazine.
-
Salt Formation: Reaction with acids to form water-soluble salts (e.g., hydrochloride or hydrobromide), which is often advantageous for pharmaceutical formulations.
The tertiary amine is also basic and can form salts, but it is less nucleophilic than the secondary amine due to steric hindrance from the bulky cyclohexyl group.
Stability and Storage: The compound is expected to be stable under standard laboratory conditions. However, like many amines, it is susceptible to slow oxidation and can absorb atmospheric carbon dioxide. It is recommended to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C) to ensure long-term purity.[2]
Safety and Handling: The toxicological properties have not been fully investigated for this specific molecule. However, data for the closely related 1-cyclohexylpiperazine indicates that it is a hazardous substance.
-
Hazards: Causes severe skin burns and eye damage. May cause respiratory irritation.[6]
-
Handling: Use only in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust or vapors.[6]
Applications in Drug Discovery and Development
The (R)-1-Cyclohexyl-3-methylpiperazine scaffold is a promising starting point for the design of new drugs, particularly for central nervous system (CNS) disorders and oncology.
Sigma (σ) Receptor Ligands
Derivatives of 1-cyclohexylpiperazine are well-documented as high-affinity ligands for sigma receptors (σ₁ and σ₂).[7][8] These receptors are implicated in a variety of cellular functions and are therapeutic targets for conditions such as neuropathic pain, neurodegenerative diseases, and cancer. The compound PB-28, a known high-affinity σ₂ receptor ligand, features the 1-cyclohexylpiperazine core structure.[7][9] Introducing chirality and a methyl group at the 3-position, as in the title compound, offers a strategic approach to:
-
Enhance Selectivity: The stereochemistry can create more specific interactions with the chiral binding pockets of the σ₁ or σ₂ receptors, potentially leading to ligands with higher selectivity for one subtype over the other.[7]
-
Modulate Activity: The (R)-enantiomer may exhibit different functional activity (agonist vs. antagonist) compared to its (S)-enantiomer or the racemic mixture.
Caption: Potential biological targets and therapeutic applications of the scaffold.
Dopamine Receptor Ligands
The piperazine motif is also a key component of many dopamine receptor antagonists and partial agonists used in the treatment of psychiatric disorders.[10] The specific substitution pattern of (R)-1-Cyclohexyl-3-methylpiperazine could be explored to develop novel ligands for dopamine D₂ receptors, with potential applications as antipsychotic agents.
Conclusion
(R)-1-Cyclohexyl-3-methylpiperazine is a chiral chemical building block with significant untapped potential. While specific experimental data remains limited, its properties can be reliably inferred from related structures and predictive models. The synthetic pathways to access this molecule are feasible using established asymmetric synthesis techniques. Its structural similarity to known high-affinity sigma receptor ligands makes it an attractive scaffold for the development of novel therapeutics targeting cancer and CNS disorders. This guide provides a foundational resource for researchers aiming to synthesize, characterize, and utilize this compound in their drug discovery programs.
References
- Alchem Pharmtech. CAS 182141-99-7 | (R)-1-CYCLOHEXYL-3-METHYL-PIPERAZINE.
- CN1629146A. A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives.
- Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PMC - PubMed Central.
- PubChem. 1-Methylpiperazine | C5H12N2 | CID 53167.
- Berardi, F., et al. (2009). 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review. Central Nervous System Agents in Medicinal Chemistry, 9(3), 205-219.
- Smolecule. (3S)-1-(cyclohexylmethyl)-3-methylpiperazine | 1604426-23-4.
- Fisher Scientific. (2011).
- A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters
- Supplementary Inform
- Asymmetric Synthesis of Chiral Piperazines. R Discovery - Researcher.Life.
- Fisher Scientific.
- Sigma-Aldrich. 1-Cyclohexylpiperazine ≥97.0% (GC) 17766-28-8.
- ResearchGate. 1-Cyclohexylpiperazine and 3,3-Dimethylpiperidine Derivatives as Sigma-1 (σ1) and Sigma-2 (σ2) Receptor Ligands: A Review | Request PDF.
- Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkyl
- ECHEMI.
- Fisher Scientific.
- Nakamura, H., & Shimizu, M. (1976). Comparative study of 1-cyclohexyl-4-(1,2-diphenylethyl)-piperazine and its enantiomorphs on analgesic and othe pharmacological activities in experimental animals. Archives Internationales de Pharmacodynamie et de Thérapie, 221(1), 105-121.
- PubChem. 1-Cyclohexylpiperidine | C11H21N | CID 18724.
- TCI Chemicals. (2025).
- ChemicalBook. (R)-1-CYCLOHEXYL-3-METHYL-PIPERAZINE CAS#: 182141-99-7.
- ChemicalBook. (r)-1-cyclohexyl-2-methyl-piperazine.
- 1-Cyclohexyl-4-(4-arylcyclohexyl)piperazines: Mixed σ and human Δ(8)-Δ(7) sterol isomerase ligands with antiproliferative and P-glycoprotein inhibitory activity. PubMed.
- NP-MRD. 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0291690).
- ChemicalBook. 1-Methylpiperazine(109-01-3) 1H NMR spectrum.
- PubChem. 1-Cyclohexyl-3-methylcyclohexane | C13H24 | CID 20143900.
- National Institute of Standards and Technology. Piperazine, 1-methyl- - the NIST WebBook.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.
- Wikipedia. 1-Cyclohexylpiperazine.
- Hafiz Abdel-Hay, K. M. (2012). Mass Spectral, Infrared and Chromatographic Studies on Designer Drugs of the Piperazine Class. Auburn University.
- Technical report on 1-cyclohexyl-4-(1,2-diphenylethyl)piperazine (MT-45). (PDF).
- 3-[[(4-Aryl-1-piperazinyl)alkyl]cyclohexyl]-1H-indoles as Dopamine D2 Partial Agonists and Autoreceptor Agonists. PubMed.
- PubChem. 1-(3-Methanesulfonylcyclohexyl)piperazine | C11H22N2O2S | CID 71755842.
Sources
- 1. mdpi.com [mdpi.com]
- 2. (R)-1-CYCLOHEXYL-3-METHYL-PIPERAZINE CAS#: 182141-99-7 [amp.chemicalbook.com]
- 3. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 5. etd.auburn.edu [etd.auburn.edu]
- 6. echemi.com [echemi.com]
- 7. 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 1-Cyclohexylpiperazine - Wikipedia [en.wikipedia.org]
- 10. 3-[[(4-Aryl-1-piperazinyl)alkyl]cyclohexyl]-1H-indoles as dopamine D2 partial agonists and autoreceptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
